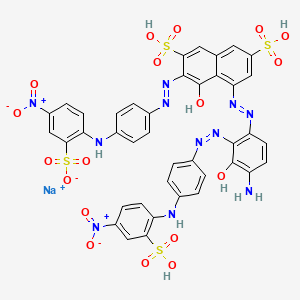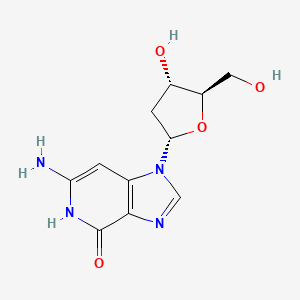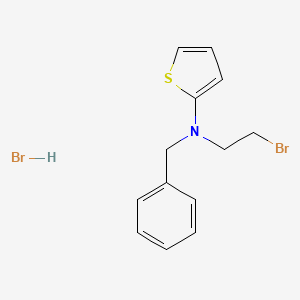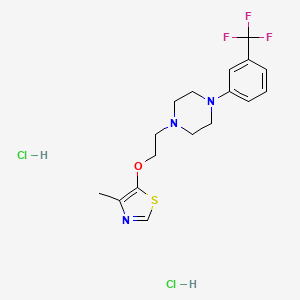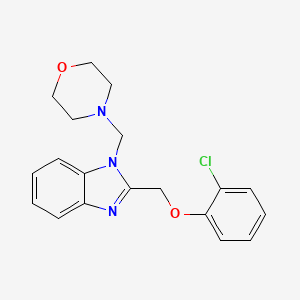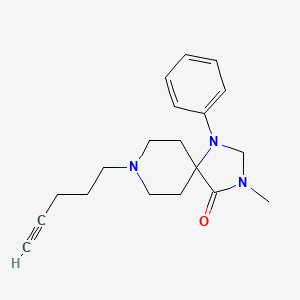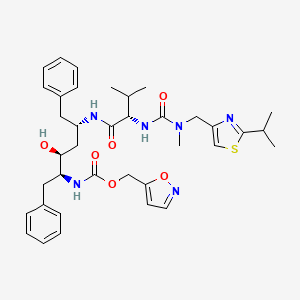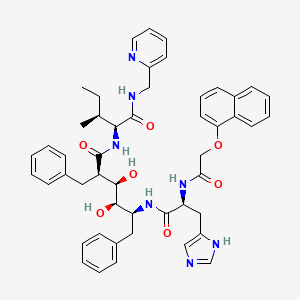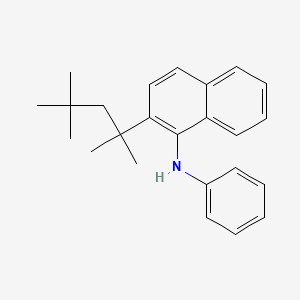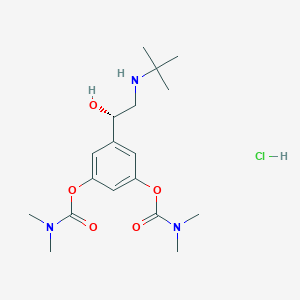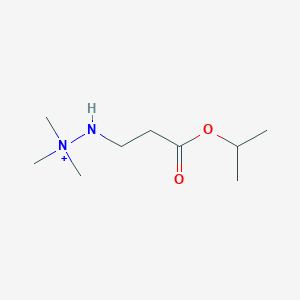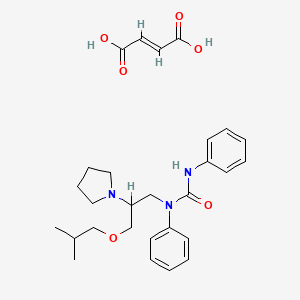
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the methylpropoxy group, and the coupling with diphenylurea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate include other urea derivatives and compounds with similar functional groups. Examples include:
- N,N’-diphenylurea
- N-(2-Methylpropoxy)-N,N’-diphenylurea
- N-(1-pyrrolidinyl)propyl-N,N’-diphenylurea
Uniqueness
The uniqueness of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86398-67-6 |
|---|---|
Fórmula molecular |
C28H37N3O6 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-diphenylurea |
InChI |
InChI=1S/C24H33N3O2.C4H4O4/c1-20(2)18-29-19-23(26-15-9-10-16-26)17-27(22-13-7-4-8-14-22)24(28)25-21-11-5-3-6-12-21;5-3(6)1-2-4(7)8/h3-8,11-14,20,23H,9-10,15-19H2,1-2H3,(H,25,28);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
ZHKIWAVIKOTZIF-WLHGVMLRSA-N |
SMILES isomérico |
CC(C)COCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)COCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCCC3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


